

2-bromo-N-methylbenzamide chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-bromo-N-methylbenzamide**

Cat. No.: **B187733**

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An In-depth Technical Guide to the Chemical Properties of **2-bromo-N-methylbenzamide**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-methylbenzamide is an organic compound with the chemical formula C₈H₈BrNO. [1] It presents as a white or off-white crystalline solid and serves as a crucial intermediate in organic synthesis.[1] Its bifunctional nature, featuring a reactive bromine atom on the aromatic ring and an N-methylated amide group, makes it a versatile building block for constructing more complex molecular architectures. This guide provides a comprehensive analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in chemical research and pharmaceutical development.

Physicochemical and Spectroscopic Profile

The precise characterization of **2-bromo-N-methylbenzamide** is fundamental for its application in synthesis and for the validation of experimental outcomes. Its physical properties are summarized below, followed by a detailed analysis of its expected spectroscopic signatures.

Core Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₈ BrNO	[1]
Molecular Weight	214.06 g/mol	PubChem
CAS Number	61436-88-2	[1]
Appearance	White or off-white crystalline solid	[1]
Storage	Sealed in a dry environment at room temperature	[2]

Spectroscopic Data Analysis (Predicted)

Validation of **2-bromo-N-methylbenzamide** in a laboratory setting relies on standard spectroscopic techniques. While a comprehensive, officially published dataset is not consolidated in a single source, the following data are predicted based on established principles and analysis of structurally analogous compounds.

- **¹H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
 - Aromatic Protons (4H): These will appear as a complex multiplet in the aromatic region (approximately 7.2-7.8 ppm), reflecting the coupling between adjacent protons on the benzene ring.
 - Amide Proton (1H): A broad singlet corresponding to the N-H proton will be visible, typically downfield (around 6.0-6.5 ppm), though its position can be concentration and solvent-dependent.
 - Methyl Protons (3H): The N-methyl group will present as a doublet around 2.9 ppm, coupled to the amide proton.[\[3\]](#)
- **¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ¹³C NMR spectrum provides information about the carbon skeleton.

- Carbonyl Carbon (C=O): A signal in the downfield region, typically around 168 ppm, is characteristic of the amide carbonyl group.[3]
- Aromatic Carbons (6C): Six distinct signals are expected in the 120-140 ppm range. The carbon atom bonded to the bromine (C-Br) will be identifiable within this region.
- Methyl Carbon (CH₃): An upfield signal around 27 ppm will correspond to the N-methyl carbon.[3]
- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.
 - N-H Stretch: A moderate to sharp band around 3300 cm⁻¹ corresponds to the amide N-H bond.[4]
 - Aromatic C-H Stretch: Signals just above 3000 cm⁻¹ (e.g., ~3050 cm⁻¹) are typical for C-H bonds on the benzene ring.[4]
 - C=O Stretch: A strong, sharp absorption band around 1650 cm⁻¹ is the characteristic signal for the amide carbonyl group.[4]
 - C-Br Stretch: A weaker absorption in the fingerprint region, typically around 650 cm⁻¹, indicates the presence of the carbon-bromine bond.[4]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
 - Molecular Ion Peak: The spectrum will show a characteristic pair of molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. This pattern is the definitive signature of a molecule containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. For C₈H₈BrNO, these peaks would appear at m/z 213 and 215.

Synthesis Methodology: A Validated Protocol

The most direct and reliable synthesis of **2-bromo-N-methylbenzamide** is achieved via the amidation of an activated 2-bromobenzoic acid derivative. The causality behind this two-step

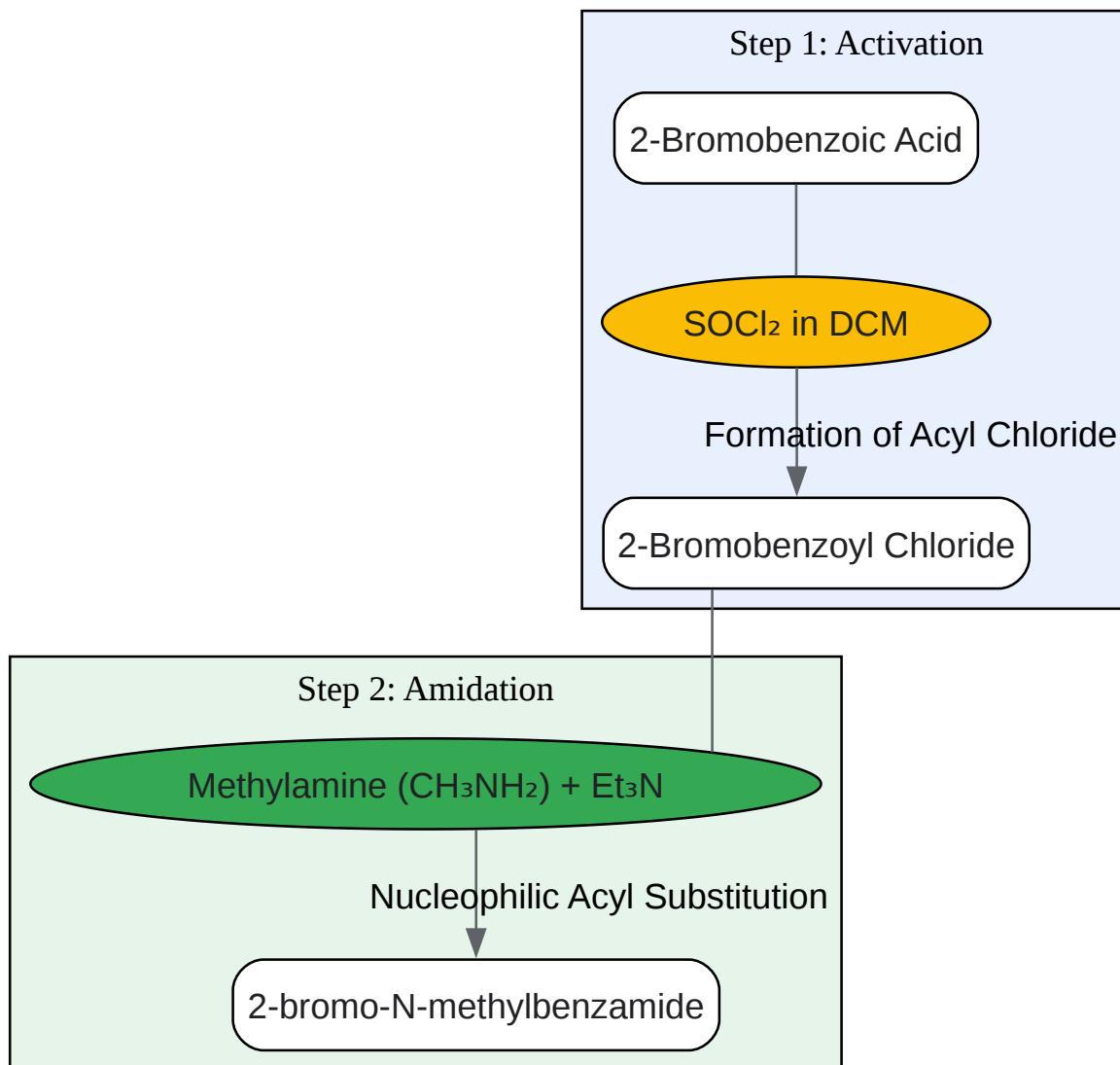
approach lies in converting the relatively unreactive carboxylic acid into a highly electrophilic species (an acyl chloride), which readily reacts with the nucleophilic methylamine.

Experimental Protocol: Synthesis from 2-Bromobenzoic Acid

- Activation of Carboxylic Acid:
 - To a solution of 2-bromobenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add thionyl chloride (SOCl_2) (1.2 eq) dropwise at 0 °C.
 - Rationale: Thionyl chloride is an effective and common reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO_2 and HCl), which are easily removed, simplifying the workup.[\[5\]](#)
 - Allow the reaction to stir at room temperature for 2-3 hours or until the evolution of gas ceases, indicating the completion of the reaction.
 - Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-bromobenzoyl chloride.
- Amidation Reaction:
 - Dissolve the crude 2-bromobenzoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of methylamine (CH_3NH_2) (2.0 eq, typically as a solution in a solvent like THF or water) and a non-nucleophilic base such as triethylamine (Et_3N) (1.5 eq).
 - Rationale: Methylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is added to scavenge the HCl generated during the reaction, preventing the protonation of methylamine and driving the reaction to completion.[\[4\]](#)
 - Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

- Upon completion, perform an aqueous workup by washing the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **2-bromo-N-methylbenzamide** by recrystallization or column chromatography.

Synthesis Workflow Diagram



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Caption: General synthetic workflow for **2-bromo-N-methylbenzamide**.

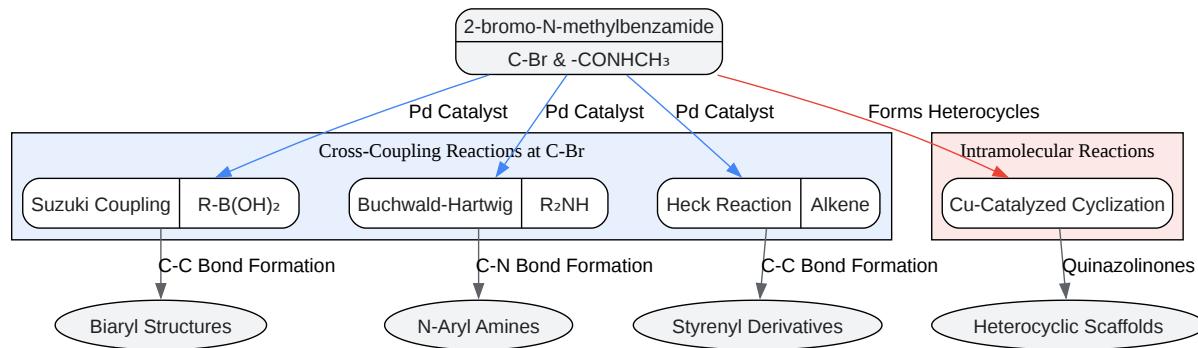
Chemical Reactivity and Derivatization Potential

The synthetic utility of **2-bromo-N-methylbenzamide** is rooted in the distinct reactivity of its functional groups. Understanding these reactive sites is paramount for designing efficient synthetic routes to novel compounds.

Key Reactive Sites

- Aromatic Bromine (C-Br Bond): The bromine atom is an excellent leaving group in various metal-catalyzed cross-coupling reactions. This position is the primary handle for introducing molecular diversity.
 - Palladium-Catalyzed Reactions: It readily participates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of new C-C, C-N, and C-O bonds. This versatility makes it a precursor for a wide range of heterocyclic scaffolds like phenanthridinones and carbazoles.[6]
 - Copper-Catalyzed Reactions: Ullmann-type couplings can be employed to form C-O or C-N bonds, providing an alternative pathway to complex derivatives.[6][7]
- Amide Group (-CONHCH₃):
 - Directing Group: The N-methylamido group is deactivating and meta-directing towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl. [5]
 - Intramolecular Cyclization: The ortho-relationship between the amide and the bromo group is synthetically powerful. Under appropriate conditions (e.g., using a copper catalyst and a suitable amine), the molecule can undergo intramolecular cyclization to form valuable heterocyclic systems like quinazolinones.[7]

Reactivity Pathways Diagram



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- To cite this document: BenchChem. [2-bromo-N-methylbenzamide chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

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